molecular formula C15H14BrNO4S B13175684 (2E)-3-[3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]acrylic acid

(2E)-3-[3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]acrylic acid

Cat. No.: B13175684
M. Wt: 384.2 g/mol
InChI Key: HAGSCYPNRRDWLO-ONEGZZNKSA-N
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Description

3-{3-bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoic acid is a complex organic compound featuring a brominated aromatic ring, a methoxy group, and a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoic acid typically involves multiple steps:

    Bromination: The starting material, a methoxy-substituted aromatic compound, undergoes bromination using bromine in acetic acid to introduce the bromine atom.

    Thiazole Introduction: The brominated intermediate is then reacted with a thiazole derivative under basic conditions to form the thiazole moiety.

    Esterification: The resulting compound undergoes esterification with an appropriate acid chloride to introduce the prop-2-enoic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include de-brominated compounds.

    Substitution: Products vary depending on the nucleophile used, such as amines or thiols.

Mechanism of Action

The mechanism of action of 3-{3-bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{3-bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoic acid is unique due to its combination of a brominated aromatic ring, a methoxy group, and a thiazole moiety, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C15H14BrNO4S

Molecular Weight

384.2 g/mol

IUPAC Name

(E)-3-[3-bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoic acid

InChI

InChI=1S/C15H14BrNO4S/c1-9-17-11(8-22-9)7-21-15-12(16)5-10(3-4-14(18)19)6-13(15)20-2/h3-6,8H,7H2,1-2H3,(H,18,19)/b4-3+

InChI Key

HAGSCYPNRRDWLO-ONEGZZNKSA-N

Isomeric SMILES

CC1=NC(=CS1)COC2=C(C=C(C=C2Br)/C=C/C(=O)O)OC

Canonical SMILES

CC1=NC(=CS1)COC2=C(C=C(C=C2Br)C=CC(=O)O)OC

Origin of Product

United States

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